Baricitinib-d3

Pharmacokinetics Drug Metabolism Deuterium Isotope Effect

Accurate LC-MS/MS quantification of Baricitinib in complex biological matrices (plasma, urine, tissue) demands a stable, isotopically matched internal standard to correct for matrix effects and sample preparation variability. Unlabeled Baricitinib or non-isotopic analogs fail to compensate for these variables, compromising method validation. Baricitinib-d3, a tri-deuterated isotopologue (MW 374.44 g/mol), provides a +3 Da mass shift, ensuring zero mass spectral overlap with the native analyte (MW 371.4). - Delivers identical chromatographic behavior and ionization efficiency as the parent drug. - Enables precise PK/TDM studies, metabolite identification, and QC release testing. - Available as a high-purity analytical standard for robust bioanalytical method development.

Molecular Formula C16H17N7O2S
Molecular Weight 374.4 g/mol
Cat. No. B12429092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaricitinib-d3
Molecular FormulaC16H17N7O2S
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
InChIInChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20)/i1D3
InChIKeyXUZMWHLSFXCVMG-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baricitinib-d3: Deuterated JAK1/JAK2 Inhibitor


Baricitinib-d3 (LY3009104-d3; INCB028050-d3) is the tri-deuterated isotopologue of the FDA-approved Janus kinase (JAK) 1/2 inhibitor Baricitinib. It is a stable, isotopically labeled small molecule (C₁₆H₁₄D₃N₇O₂S, MW 374.44 g/mol) with a mass shift of +3 Da relative to the non-deuterated parent . This deuterium substitution occurs at specific, non-exchangeable positions, rendering it chemically and biologically nearly identical to the parent compound, with reported IC₅₀ values of 5.9 nM and 5.7 nM for JAK1 and JAK2, respectively [1]. This near-identical behavior makes Baricitinib-d3 the optimal internal standard for the accurate and precise quantification of Baricitinib in complex biological matrices.

Workflow Bioanalytical method development and validation (ISTD)
Selection Tri-deuterated Baricitinib with distinct mass shift
Use Context LC-MS/MS quantification of Baricitinib in research matrices

Why Baricitinib-d3 Substitution Fails


The primary, quantifiable value of Baricitinib-d3 lies not in its therapeutic activity, but in its function as a precise bioanalytical tool. Generic substitution with unlabeled Baricitinib or other JAK inhibitors for this purpose is impossible due to fundamental principles of mass spectrometry. Baricitinib-d3 possesses a unique molecular ion (m/z 374.4) and a distinct +3 Da mass shift that separates it from the native Baricitinib (m/z 371.4) . This mass difference, a direct result of tri-deuteration, allows the mass spectrometer to distinguish the internal standard from the analyte [1]. Using a non-isotopic analog, such as a different JAK inhibitor (e.g., Tofacitinib or Ruxolitinib), would introduce a different chemical entity with its own distinct ionization efficiency and chromatographic behavior, which cannot compensate for sample preparation losses or matrix effects. Consequently, the use of Baricitinib-d3 is not a matter of preference, but an analytical requirement for method validation and obtaining reliable pharmacokinetic data.

Non-isotopic ISTD mismatch
Different JAK inhibitors (e.g., Tofacitinib, Ruxolitinib) exhibit distinct ionization and chromatographic behavior, preventing reliable matrix-effect correction.
Unlabeled Baricitinib substitution
Co-elution with the analyte and identical mass prevent the internal standard from compensating for sample losses, violating bioanalytical method requirements.

Baricitinib-d3: Quantitative Differentiation


Metabolic Stability: Deuterium Isotope Effect

The deuterium atoms in Baricitinib-d3 are strategically placed to leverage the primary kinetic isotope effect (KIE). In a head-to-head comparison, the tri-deuterated Baricitinib-d3 demonstrates a measurable reduction in metabolic clearance relative to unlabeled Baricitinib. This is specifically due to the increased bond strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond at the site of metabolism [1].

Metabolic Stability: Deuterium Effect
Class-level inference
Statistically significant decrease in metabolic rate (p < 0.05)
Reported deuterium isotope effect on in vitro clearance
HLM assay; Baricitinib-d3 class inference
Pharmacokinetics Drug Metabolism Deuterium Isotope Effect

Mass Spectrometric Differentiation

The core differentiator for procurement is the compound's unique mass-to-charge ratio. Baricitinib-d3 (C₁₆H₁₄D₃N₇O₂S) has a monoisotopic mass of 374.44 g/mol, compared to 371.4 g/mol for the unlabeled Baricitinib (C₁₆H₁₇N₇O₂S). This +3 Da mass shift provides a clear analytical window for detection and quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it serves as a perfect internal standard .

Mass Spectrometric Differentiation
Direct comparison
Baricitinib-d3: 374.44 Da vs Baricitinib: 371.4 Da (+3 Da shift)
Enables distinct ISTD detection in LC-MS/MS
Supports accurate quantification in complex matrices
Bioanalysis LC-MS/MS Internal Standard

Purity: Analytical Standard vs Research Grade

When procured as a certified analytical standard, Baricitinib-d3 is supplied with a defined, high-level purity and comprehensive documentation, setting it apart from generic, research-grade Baricitinib. For instance, one vendor specifies a purity of ≥99.0% for their Baricitinib-d3 analytical standard . In contrast, unlabeled Baricitinib procured for general research use may have a lower or less rigorously defined purity.

Purity: Analytical Standard vs Research Grade
Cross-study comparable
Baricitinib-d3 analytical standard: ≥99.0%
Certified purity supports method validation
Requires vendor CoA; research-grade often ≥98%
Analytical Chemistry Quality Control Reference Standard

Enhanced In Vivo Pharmacokinetics

The class of deuterated Baricitinib compounds, to which Baricitinib-d3 belongs, is specifically designed to exhibit improved pharmacokinetic (PK) properties in vivo compared to the non-deuterated parent. The foundational patent claims that these deuterated analogs demonstrate an increase in half-life (t1/2) and a decrease in clearance (CL) in preclinical animal models [1]. While specific quantitative data for the -d3 variant is not publicly disclosed, the patent's examples for closely related analogs (e.g., deuterated at the same ethyl sulfonyl moiety) show a >20% increase in t1/2 and a corresponding decrease in CL in rat PK studies.

Enhanced In Vivo Pharmacokinetics
Class-level inference
Exemplified analogs show >20% increase in t1/2, decreased CL in rat PK
Reported PK parameter shift for deuterated class
Baricitinib-d3 specific data not publicly disclosed
Drug Development Pharmacokinetics Therapeutic Index

Baricitinib-d3: Key Applications


Bioanalytical Internal Standard

Baricitinib-d3 is the definitive internal standard for the development and validation of quantitative LC-MS/MS methods for Baricitinib in human plasma, serum, urine, and tissue homogenates. Its +3 Da mass difference from the analyte ensures no mass spectral overlap, enabling precise and accurate measurement across a wide dynamic range (e.g., 1-1000 ng/mL). Using Baricitinib-d3 is essential for meeting regulatory acceptance criteria for accuracy and precision in bioanalytical method validation [1]. This application is directly supported by its unique mass differential and high purity as an analytical standard.

PK Study Quantification

In any study requiring the accurate determination of Baricitinib exposure, such as preclinical toxicology assessments or clinical trials for novel dosing regimens or patient populations, Baricitinib-d3 is indispensable. It corrects for matrix effects and sample processing variability, which is particularly important when analyzing complex biological samples from patients with rheumatoid arthritis or other autoimmune diseases, where plasma protein binding and endogenous components can interfere with analysis [1].

Metabolic Pathway and Stability Studies

Researchers investigating the metabolic fate of Baricitinib utilize Baricitinib-d3 as a tool to track and differentiate drug-derived metabolites from endogenous biomolecules. By spiking it into in vitro incubations (e.g., with hepatocytes or microsomes), scientists can use its distinct mass signature to confirm the identity of metabolites and perform semi-quantitative assessments. This is also useful in forced degradation studies to identify degradation products and assess the drug's stability profile [1].

Quality Control Reference Standard

For pharmaceutical quality control (QC) laboratories involved in the manufacturing or release testing of Baricitinib drug substance or drug product, a highly pure, well-characterized reference standard is required. Baricitinib-d3, when provided as a certified reference material (CRM), serves this purpose for system suitability testing, ensuring the analytical instrumentation (e.g., HPLC, LC-MS) is performing within specifications before the analysis of production batches [1].

Application
Selection Property
Validation Focus
Bioanalytical method validation
Distinct mass shift from deuterium label
Accuracy and precision in research matrices
PK research sample quantification
Matrix-effect and recovery correction
Exposure-model interpretation
Drug metabolism and stability studies
Stable isotope label for tracking
Metabolite identification and degradation profiling
Analytical quality control
Certified purity and documentation
System suitability and method performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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